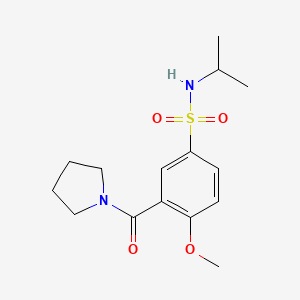![molecular formula C17H19N3O3 B4553059 N-[2-(4-methoxyphenyl)ethyl]-N'-(3-pyridinylmethyl)ethanediamide](/img/structure/B4553059.png)
N-[2-(4-methoxyphenyl)ethyl]-N'-(3-pyridinylmethyl)ethanediamide
Übersicht
Beschreibung
N-[2-(4-methoxyphenyl)ethyl]-N'-(3-pyridinylmethyl)ethanediamide is a useful research compound. Its molecular formula is C17H19N3O3 and its molecular weight is 313.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.14264148 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of related compounds involves intricate chemical processes that highlight the versatility and reactivity of the methoxyphenyl and pyridinylmethyl groups. For example, the preparation and investigation of methoxychlor derivatives reveal the chemical transformations and properties of methoxyphenyl compounds. These studies are foundational in understanding the behavior of similar compounds in various conditions and their potential applications in scientific research (Baarschers & Vukmanich, 1986).
Catalytic Applications
Compounds with methoxyphenyl and pyridinylmethyl groups have been explored for their catalytic properties. For instance, palladium complexes with aryl sulfonate phosphine ligands, including methoxyphenyl groups, have been studied for the copolymerization of acrylates with ethene. These findings suggest potential applications in polymer synthesis, offering insights into the development of new catalytic systems for industrial applications (Skupov et al., 2007).
Material Science and Polymer Chemistry
The research also extends into material science, where derivatives of methoxyphenyl compounds are utilized in the synthesis of novel materials. For example, the development of conjugated polyelectrolytes for electron transport layers in solar cells demonstrates the utility of these compounds in enhancing the efficiency of photovoltaic devices. This research contributes to the ongoing development of more efficient and sustainable energy sources (Hu et al., 2015).
Analytical Chemistry
In analytical chemistry, compounds with methoxyphenyl groups have been utilized as intermediates in the synthesis of complex molecules. For instance, the study of X-ray powder diffraction data for certain compounds provides valuable information for the structural analysis of complex molecules. This research aids in the development of new analytical techniques and the synthesis of pharmaceuticals (Wang et al., 2017).
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-23-15-6-4-13(5-7-15)8-10-19-16(21)17(22)20-12-14-3-2-9-18-11-14/h2-7,9,11H,8,10,12H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDRVMYDCCGJNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(ethylsulfamoyl)phenyl]naphthalene-2-sulfonamide](/img/structure/B4552976.png)
![3-ETHYL-2-METHYL-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE)](/img/structure/B4552985.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4553005.png)
![Butyl 4-[[2-(4-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B4553009.png)


![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B4553026.png)
![(5E)-5-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4553034.png)

![N-(3-ethoxypropyl)-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4553045.png)
![1-[4-(2,6-DICHLOROBENZYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4553047.png)
![6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-(4-butylphenyl)quinoline](/img/structure/B4553057.png)
![(4-BENZYLPIPERAZINO)[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]METHANONE](/img/structure/B4553062.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4553066.png)
